



Application Notes and Protocols for SKF-96365 Treatment

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Compound of Interest						
Compound Name:	Skf 96365					
Cat. No.:	B1663603	Get Quote				

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and guidelines for the use of SKF-96365, a widely utilized inhibitor of store-operated calcium entry (SOCE) and Transient Receptor Potential (TRP) channels.[1][2][3] The optimal duration of SKF-96365 treatment is highly dependent on the experimental objective and the biological system under investigation. This document outlines various treatment durations and their expected outcomes based on published research.

Mechanism of Action

SKF-96365 is a small molecule compound that primarily functions as a non-selective blocker of receptor-mediated calcium entry.[1][4] It is widely used to investigate the roles of SOCE and TRPC channels in cellular processes.[1][4] Its mechanism involves the inhibition of several calcium channels, including:

- Store-Operated Calcium (SOC) Channels: SKF-96365 is a well-known inhibitor of SOCE, a critical process for refilling endoplasmic reticulum (ER) calcium stores and mediating various cellular responses.[2][3]
- Transient Receptor Potential Canonical (TRPC) Channels: It acts as a blocker for several TRPC channel subtypes, which are key components of SOCE in many cell types.[1][5]
- Voltage-Gated Calcium Channels: The compound can also block low-voltage-activated (LVA)
 T-type and high-voltage-activated (HVA) calcium channels.[1][6]



Due to its broad specificity, the precise effect of SKF-96365 on intracellular calcium homeostasis can vary depending on the cell type and experimental conditions.[1]

Quantitative Data Summary

The effective concentration and treatment duration of SKF-96365 are critical for achieving desired experimental outcomes. The following tables summarize quantitative data from various studies.

Table 1: Short-Term Treatment Durations and Effects (Minutes to Hours)

Cell Type	Concentration	Duration	Optimal Result/Effect	Reference
Human Glioblastoma LN- 229	20 μΜ	10 - 120 min	Activation of p38-MAPK and JNK signaling pathways.[5]	[5]
HEK293 cells	1 μΜ	~6 min	Steady-state inhibition of hCaV3.1 T-type calcium channels.[6]	[6]
HEK293 cells	10 μΜ	3 - 4 min	Complete abolition of hCaV3.1 currents.[6]	[6]
PC12 cells	1 μM, 10 μM, 50 μM	30 min (pretreatment)	Protection against MPP+- induced cytotoxicity.[1][7]	[1][7]
Human Olfactory Neurons	80 μΜ	10 min	Strong reduction of L-arginine-induced Ca2+transients.	



Table 2: Long-Term Treatment Durations and Effects (Hours to Days)

Cell Type	Concentration	Duration	Optimal Result/Effect	Reference
Human Glioblastoma LN- 229	5 - 40 μΜ	8 hours	Concentration- dependent increase in the S phase cell population.[5]	[5]
Human Glioblastoma LN- 229	5 - 40 μΜ	18 hours	Significant increase in S and G2 phase cell populations.[5]	[5]
Human Glioblastoma LN- 229	5 - 40 μΜ	24 - 48 hours	Concentration- dependent suppression of cell viability.[8]	[8]
Colorectal Cancer Cells	Not Specified	24 hours	Activation of caspase-3 and cleavage of PARP, indicating apoptosis.[9]	[9]
Colorectal Cancer Cells	Not Specified	48 hours	Induction of apoptosis, detected by Annexin V/PI staining.[9]	[9]
Myoblasts	10 μΜ, 20 μΜ	6, 12, 24 hours	Attenuated myoblast proliferation and accumulation in the G2/M phase.	[10]



Experimental Protocols

The following are generalized protocols based on methodologies from cited research. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Inhibition of Store-Operated Calcium Entry (SOCE)

This protocol is designed to assess the inhibitory effect of SKF-96365 on SOCE in cultured cells.

- Cell Preparation: Plate cells on a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere overnight.
- Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
- Baseline Measurement: Measure baseline intracellular calcium levels in a calcium-containing buffer.
- ER Store Depletion: Deplete endoplasmic reticulum (ER) calcium stores by applying an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), such as thapsigargin (TG), in a calcium-free buffer.
- SKF-96365 Treatment: Incubate the cells with the desired concentration of SKF-96365 for a short duration (e.g., 10-30 minutes) prior to re-addition of calcium.
- Calcium Re-addition: Reintroduce a calcium-containing buffer to the cells to induce SOCE.
- Data Acquisition: Continuously monitor intracellular calcium levels using a fluorescence microscope or plate reader. A reduction in the calcium influx upon re-addition in SKF-96365treated cells compared to control indicates inhibition of SOCE.

Protocol 2: Cell Viability and Apoptosis Assay

This protocol assesses the long-term effects of SKF-96365 on cell viability and apoptosis.

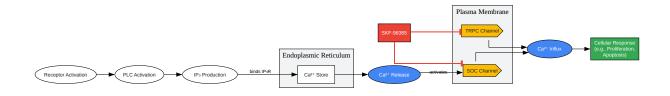
 Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the duration of the experiment.



- SKF-96365 Treatment: The following day, treat the cells with a range of SKF-96365 concentrations (e.g., 5-50 μM). Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
- Cell Viability Assessment:
 - For cell viability, use a suitable assay such as MTT, WST-1, or a commercial cell viability kit.[11]
 - Measure the absorbance or fluorescence according to the manufacturer's protocol.
- Apoptosis Assessment:
 - For apoptosis, stain the cells with Annexin V and propidium iodide (PI).[9]
 - Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic and necrotic cells.
 - Alternatively, perform Western blotting for apoptosis-related proteins such as cleaved caspase-3 and PARP.[9]

Visualizations

Signaling Pathway Diagram

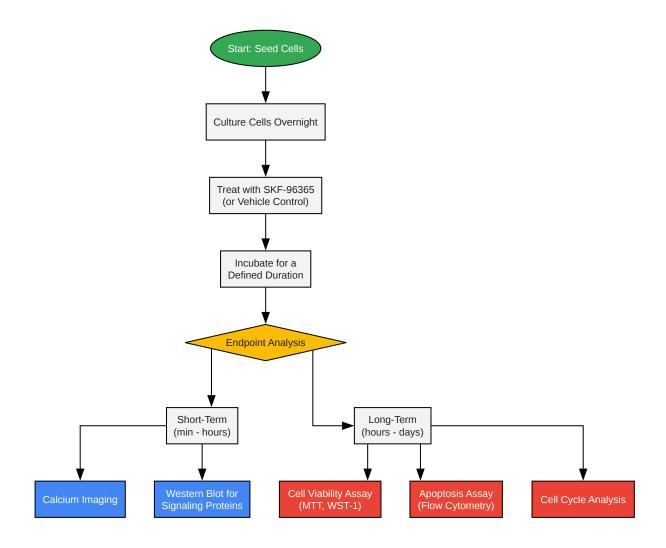


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Caption: Mechanism of SKF-96365 action on calcium signaling pathways.

Experimental Workflow Diagram



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Caption: General experimental workflow for SKF-96365 treatment.



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